molecular formula C12H28ClNO2Si B14236305 Trimethylsilyl 9-aminononanoate;hydrochloride CAS No. 329315-17-5

Trimethylsilyl 9-aminononanoate;hydrochloride

Cat. No.: B14236305
CAS No.: 329315-17-5
M. Wt: 281.89 g/mol
InChI Key: WRKMXWSPMBJUMW-UHFFFAOYSA-N
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Description

Trimethylsilyl 9-aminononanoate;hydrochloride is a chemical compound with the molecular formula C12H28ClNO2Si. It is a derivative of nonanoic acid, where the carboxyl group is esterified with a trimethylsilyl group, and the amino group is protonated to form a hydrochloride salt. This compound is used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylsilyl 9-aminononanoate;hydrochloride typically involves the esterification of 9-aminononanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 9-aminononanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with new functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Trimethylsilyl 9-aminononanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the protection of functional groups.

    Biology: Employed in the modification of biomolecules for analytical purposes.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trimethylsilyl 9-aminononanoate;hydrochloride involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions during chemical synthesis. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl 9-aminodecanoate;hydrochloride
  • Trimethylsilyl 9-aminoundecanoate;hydrochloride

Uniqueness

Trimethylsilyl 9-aminononanoate;hydrochloride is unique due to its specific chain length and the presence of both a trimethylsilyl ester and an amino group. This combination of functional groups provides distinct reactivity and makes it suitable for specialized applications in synthesis and research.

Properties

CAS No.

329315-17-5

Molecular Formula

C12H28ClNO2Si

Molecular Weight

281.89 g/mol

IUPAC Name

trimethylsilyl 9-aminononanoate;hydrochloride

InChI

InChI=1S/C12H27NO2Si.ClH/c1-16(2,3)15-12(14)10-8-6-4-5-7-9-11-13;/h4-11,13H2,1-3H3;1H

InChI Key

WRKMXWSPMBJUMW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)CCCCCCCCN.Cl

Origin of Product

United States

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